3,5-Dimethoxybenzoic acid
Overview
Description
3,5-Dimethoxybenzoic acid is an organic compound with the molecular formula C₉H₁₀O₄. It is a derivative of benzoic acid, where two methoxy groups are attached to the benzene ring at the 3rd and 5th positions. This compound is known for its applications in organic synthesis and its presence in various natural products .
Synthetic Routes and Reaction Conditions:
Methylation of 3,5-Dihydroxybenzoic Acid: One common method involves the methylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of methyl 3,5-dimethoxybenzoate with isopropanol and chlorosulfonic acid in the presence of a sulfuric acid solution.
Industrial Production Methods: Industrial production often involves the methylation of 3,5-dihydroxybenzoic acid due to its efficiency and cost-effectiveness. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form 3,5-dimethoxybenzyl alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 3,5-Dimethoxybenzaldehyde.
Reduction: 3,5-Dimethoxybenzyl alcohol.
Substitution: Halogenated derivatives such as 3,5-dibromo- or 3,5-dichloro-dimethoxybenzoic acid.
Scientific Research Applications
3,5-Dimethoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It has been studied for its potential antifungal and antimicrobial properties.
Medicine: Research has explored its potential as a precursor for pharmaceuticals and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dimethoxybenzoic acid varies depending on its application. In biological systems, it may exert its effects by interacting with specific enzymes or receptors, leading to changes in cellular processes. The methoxy groups can influence the compound’s ability to cross cell membranes and interact with molecular targets .
Comparison with Similar Compounds
Syringic Acid: 4-Hydroxy-3,5-dimethoxybenzoic acid, known for its antioxidant properties.
Vanillic Acid: 4-Hydroxy-3-methoxybenzoic acid, used in flavoring and fragrance industries.
Gallic Acid: 3,4,5-Trihydroxybenzoic acid, known for its strong antioxidant properties.
Uniqueness: 3,5-Dimethoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methoxy groups enhances its solubility in organic solvents and influences its reactivity compared to other benzoic acid derivatives .
Biological Activity
3,5-Dimethoxybenzoic acid (DMBA), with the chemical formula and CAS number 1132-21-4, is an organic compound that exhibits significant biological activities. It is primarily isolated from the leaves of Melia azedarach, a plant known for its medicinal properties. This article reviews the biological activities of DMBA, focusing on its antifungal, cytotoxic, and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 182.173 g/mol |
Melting Point | 178-180 °C |
Boiling Point | 340.7 °C |
Density | 1.2 g/cm³ |
Antifungal Activity
DMBA has been identified as an antifungal agent, particularly effective against Ascochyta rabiei, a pathogen responsible for chickpea blight. A study by Khajista Jabeen et al. demonstrated that extracts containing DMBA exhibited significant antifungal activity, suggesting its potential use in agricultural applications to manage fungal diseases in crops .
Cytotoxic Activity
Recent research has revealed that DMBA possesses notable cytotoxic properties against various cancer cell lines. In a study involving compounds isolated from Pereskia bleo leaves, DMBA demonstrated remarkable cytotoxicity against human carcinoma cell lines, including:
- KB (nasopharyngeal epidermoid carcinoma)
- CasKi (cervical carcinoma)
- HCT116 (colon carcinoma)
- MCF7 (hormone-dependent breast carcinoma)
- A549 (lung carcinoma)
The IC50 value for DMBA against KB cells was reported to be as low as 0.81 µg/mL, indicating potent cytotoxicity . This suggests that DMBA could be a promising candidate for cancer therapy.
The mechanisms underlying the biological activities of DMBA are still under investigation. However, it is hypothesized that its structural characteristics allow it to interact with cellular targets involved in cell proliferation and apoptosis. The presence of methoxy groups may enhance its lipophilicity, facilitating better penetration into cells and enhancing its biological effects.
Case Studies and Research Findings
- Antifungal Efficacy : In vitro studies have shown that DMBA effectively inhibits the growth of Ascochyta rabiei, making it a candidate for developing natural antifungal agents in agriculture .
- Cytotoxicity Assessment : A comprehensive assessment of DMBA's cytotoxic effects revealed significant inhibition of cell viability across multiple cancer cell lines, highlighting its potential as an anticancer agent .
- Thermodynamic Properties : Research on the solubility and phase equilibrium of DMBA in various solvents has provided insights into its physical properties, which are crucial for understanding its behavior in biological systems .
Properties
IUPAC Name |
3,5-dimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPZKOJSYQZABD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061550 | |
Record name | Benzoic acid, 3,5-dimethoxy- | |
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Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
Record name | 3,5-Dimethoxybenzoic acid | |
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CAS No. |
1132-21-4 | |
Record name | 3,5-Dimethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1132-21-4 | |
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Record name | 3,5-Dimethoxybenzoic acid | |
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Record name | 3,5-DIMETHOXYBENZOIC ACID | |
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Record name | 3,5-DIMETHOXYBENZOIC ACID | |
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Record name | Benzoic acid, 3,5-dimethoxy- | |
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Record name | Benzoic acid, 3,5-dimethoxy- | |
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Record name | 3,5-dimethoxybenzoic acid | |
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Record name | 3,5-DIMETHOXYBENZOIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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